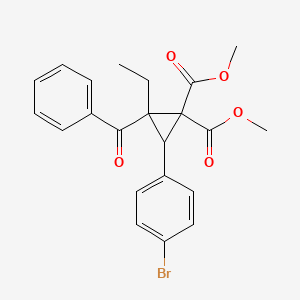![molecular formula C18H21ClN2O2 B5501285 1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5501285.png)
1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves coupling reactions and cyclization processes. For instance, Trofimov et al. (2007) describe the facile coupling of 2-(1-ethylthioethenyl)pyrroles with amines, leading to functionalized pyrroles and iminopyrrolizines in good to high yields, highlighting a method that might be applicable to the synthesis of our target compound (Trofimov et al., 2007). Similar synthetic strategies may be employed for the compound , utilizing coupling reactions under specific conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction techniques. Hu Yang (2009) determined the crystal structure of a chlorophenyl pyrrolidinedione derivative, providing insights into the molecular arrangement and intermolecular interactions that could be expected in similar compounds (Hu Yang, 2009).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidinedione derivatives often lead to the formation of novel structures with unique properties. The work of Wilamowski et al. (1995) on the cyclization of ethyl cyclohexylidene cyanoacetate to form octahydrophenanthrene derivatives showcases the types of chemical transformations that compounds similar to our target might undergo (Wilamowski et al., 1995).
Physical Properties Analysis
The physical properties of compounds similar to "1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione" can be inferred from studies on analogous substances. For example, the investigation into the crystal structure and physical characterization of ethyl 3-(4-chlorophenyl)-3,4-dihydro derivatives by Hu Yang (2009) provides valuable information on the crystallinity, molecular packing, and potential physical properties (Hu Yang, 2009).
Chemical Properties Analysis
The chemical properties of pyrrolidinedione derivatives are influenced by their functional groups and molecular structure. Studies such as those by Bakulina et al. (2013), which explore the cyclocondensation reactions of diaminoacrylates with chloropyrimidines, provide insights into the reactivity and potential chemical behavior of compounds with similar frameworks (Bakulina et al., 2013).
科学的研究の応用
Environmental Contamination and Exposure
Exposure to Persistent Organic Pollutants
Research has shown widespread chronic exposure to persistent organic pollutants (POPs), including DDE, in children from South Australia, with exposure to multiple chemicals being common (Babina et al., 2012). This study highlights the environmental persistence of such compounds and their potential for human exposure through various routes.
Health Impacts
Reproductive and Developmental Health
Studies have explored the relationship between prenatal exposure to DDE and health outcomes such as child growth, reproductive health, and the risk of developing conditions like breast cancer. For example, Ribas‐Fitó et al. (2006) investigated the impact of prenatal DDE exposure on child growth up to 7 years of age, finding that high prenatal exposure may decrease height in children (Ribas‐Fitó et al., 2006).
Mechanistic Studies
Biochemical and Molecular Mechanisms
Research has also focused on the mechanistic pathways through which compounds like DDE may exert their effects. Studies on the inhibition of cholinesterase by organophosphates and the interaction with androgen receptors by DDE provide insights into the biochemical and molecular mechanisms underlying the observed health effects (Osterloh et al., 1983).
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(cyclohexen-1-yl)ethylamino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c19-14-7-4-8-15(11-14)21-17(22)12-16(18(21)23)20-10-9-13-5-2-1-3-6-13/h4-5,7-8,11,16,20H,1-3,6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVACZSWEMRPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-[2-(cyclohexen-1-yl)ethylamino]pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-5-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}pyrimidin-4(3H)-one](/img/structure/B5501213.png)
![N-[4-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5501223.png)
![N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5501228.png)
![5-(methoxymethyl)-N-[3-(methylthio)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501241.png)
![3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid](/img/structure/B5501247.png)
![N~2~-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5501251.png)
![N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5501254.png)

![N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}valine](/img/structure/B5501266.png)
![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5501284.png)

![2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5501308.png)
![2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5501314.png)